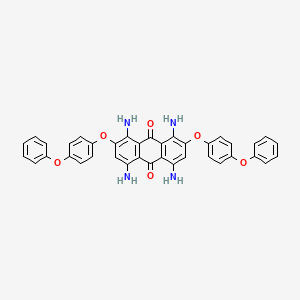

1,4,5,8-Tetraamino-2,7-bis(4-phenoxyphenoxy)anthracene-9,10-dione

Description

1,4,5,8-Tetraamino-2,7-bis(4-phenoxyphenoxy)anthracene-9,10-dione is an anthraquinone derivative characterized by four amino groups at positions 1, 4, 5, and 8, and two 4-phenoxyphenoxy substituents at positions 2 and 5. Its molecular formula is C₃₈H₂₈N₄O₆ (exact molecular weight: 660.65 g/mol) . The amino groups enhance redox activity and hydrogen-bonding capabilities, while the phenoxyphenoxy substituents contribute to steric bulk and π-π stacking interactions .

Properties

CAS No. |

88601-47-2 |

|---|---|

Molecular Formula |

C38H28N4O6 |

Molecular Weight |

636.6 g/mol |

IUPAC Name |

1,4,5,8-tetraamino-2,7-bis(4-phenoxyphenoxy)anthracene-9,10-dione |

InChI |

InChI=1S/C38H28N4O6/c39-27-19-29(47-25-15-11-23(12-16-25)45-21-7-3-1-4-8-21)35(41)33-31(27)37(43)32-28(40)20-30(36(42)34(32)38(33)44)48-26-17-13-24(14-18-26)46-22-9-5-2-6-10-22/h1-20H,39-42H2 |

InChI Key |

SCZQMULBRWNHOX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=C(C4=C(C(=C3)N)C(=O)C5=C(C4=O)C(=C(C=C5N)OC6=CC=C(C=C6)OC7=CC=CC=C7)N)N |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Functionalization

- The starting material is often 9,10-anthraquinone or a suitably substituted anthraquinone derivative.

- Introduction of bis(4-phenoxyphenoxy) groups at positions 2 and 7 is achieved by nucleophilic aromatic substitution of halogenated anthraquinones (e.g., 2,7-dichloroanthraquinone) with 4-phenoxyphenol under basic conditions.

- Typical solvents include polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

- Reaction temperatures range from 80°C to 150°C, depending on the reactivity of the halogen and nucleophile.

Amination at 1,4,5,8 Positions

- The tetraamino substitution is introduced via nitration followed by reduction or direct amination.

- Nitration is performed using mixed acid (HNO3/H2SO4) under controlled temperature to avoid over-nitration or degradation.

- The nitrated intermediate (tetra-nitro derivative) is then reduced to the corresponding tetraamino compound using catalytic hydrogenation (e.g., Pd/C under H2 atmosphere) or chemical reduction agents such as tin(II) chloride or iron powder in acidic medium.

- Alternatively, direct amination methods involve nucleophilic substitution of amino groups on pre-activated anthraquinone intermediates.

Purification and Characterization

- The crude product is purified by recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) or by chromatographic techniques such as column chromatography on silica gel.

- Characterization includes melting point determination, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis to confirm structure and purity.

Research Findings and Data Summary

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Nucleophilic aromatic substitution | 2,7-dichloroanthraquinone + 4-phenoxyphenol, K2CO3, DMF, 120°C | 70-85 | Efficient substitution at 2,7-positions |

| 2 | Nitration | HNO3/H2SO4, 0-5°C | 60-75 | Controlled nitration to tetra-nitro derivative |

| 3 | Reduction | Pd/C, H2, ethanol, room temperature | 80-90 | Catalytic hydrogenation preferred for purity |

| 4 | Purification | Recrystallization or silica gel chromatography | - | Essential for removal of side products |

Patented Methodologies and Variations

A notable patented method (US4661293A) describes preparation of 1,4-diaminoanthraquinones and their intermediates, which can be adapted for tetraamino derivatives. Key points include:

- Use of organic solvents such as pyridine or dimethylformamide to facilitate substitution reactions.

- Employment of reducing agents like tin(II) chloride in acidic medium for nitro group reduction.

- Monitoring of reaction progress by thin-layer chromatography (TLC) or other spectroscopic methods.

- Final products are isolated by filtration and washing, followed by drying under vacuum.

This patent underscores the importance of reaction control to obtain high purity aminoanthraquinone derivatives and can be extrapolated to the synthesis of this compound.

Analytical Considerations

- The presence of multiple amino groups and bulky phenoxy substituents requires careful spectral analysis.

- ^1H NMR and ^13C NMR provide detailed information on substitution patterns.

- Mass spectrometry confirms molecular weight (expected ~704.9 g/mol for related nonylphenoxy derivative).

- Elemental analysis validates the nitrogen content consistent with tetraamino substitution.

Chemical Reactions Analysis

Types of Reactions

1,4,5,8-Tetraamino-2,7-bis(4-phenoxyphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can further modify the amino groups.

Substitution: The phenoxyphenoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Phenol derivatives, bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include various substituted anthracene derivatives, quinones, and reduced amino compounds.

Scientific Research Applications

While comprehensive data tables and case studies for the applications of "1,4,5,8-Tetraamino-2,7-bis(4-phenoxyphenoxy)anthracene-9,10-dione" are not available in the search results, its potential applications can be inferred from the applications of similar compounds.

Scientific Research Applications

1,4,5,8-Tetraamino-2,6-bis(3-phenoxyphenoxy)anthracene-9,10-dione has several scientific research applications:

- Chemistry It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

- Biology It is investigated for its potential as a fluorescent probe due to its unique photophysical properties.

- Medicine It is explored for its potential use in drug delivery systems and as a therapeutic agent.

- Industry It is utilized in the development of advanced materials, including polymers and dyes.

The mechanism of action of 1,4,5,8-Tetraamino-2,6-bis(3-phenoxyphenoxy)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s amino and phenoxy groups allow it to form hydrogen bonds and π-π interactions with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds include:

- 1,4,5,8-Tetraamino-2,6-bis(3-ethylphenoxy)anthracene-9,10-dione

- 1,4,5,8-Tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione

- 2,3,5,6-Tetraamino-1,4-benzoquinone

1,4,5,8-Tetraamino-2,6-bis(3-phenoxyphenoxy)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and stability.

1,4,5,8-Tetraamino-2,6-bis(3-phenoxyphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:

- Oxidation: The compound can be oxidized to form quinone derivatives.

- Reduction: Reduction reactions can convert it back to its hydroquinone form.

- Substitution: The amino and phenoxy groups can participate in nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 1,4,5,8-tetraamino-2,7-bis(4-phenoxyphenoxy)anthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which may lead to anticancer effects. Additionally, it can bind to proteins, affecting their activity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Materials Science

- 1,4,5,8-Tetrakis(phenylthio)-9,10-anthracenedione (CAS 52741-01-2): Structure: Replaces amino groups with phenylthio (-SPh) groups and lacks phenoxyphenoxy substituents. Properties: Higher hydrophobicity (XlogP ≈ 6.2) due to sulfur’s lower polarity compared to amino groups. Used in organic electronics for charge transport but exhibits lower solubility in polar solvents . Applications: Primarily in conductive polymers and photovoltaic devices .

- TPAD-COF (1,4,5,8-Tetrakis(phenylamino)anthracene-9,10-dione-based Covalent Organic Framework): Structure: Retains amino groups but incorporates phenylamino (-NHPh) substituents. Properties: High BET surface area (700–1000 m²/g) and ordered porosity (1–1.3 nm pore size), enabling applications in gas storage and catalysis. The target compound’s phenoxyphenoxy groups may hinder framework formation due to steric effects .

Bioactive Analogues in Pharmaceuticals

- Mitoxantrone (1,4-Dihydroxy-5,8-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione): Structure: Hydroxy and hydroxyethylamino substituents instead of amino and phenoxyphenoxy groups. Activity: Potent anticancer agent (IC₅₀ < 1 μM) but exhibits cardiotoxicity due to redox cycling of hydroxy groups. The target compound’s amino groups may reduce this risk . Therapeutic Use: Approved for leukemia and multiple sclerosis .

- 5,8-Bis[(aminoalkyl)amino]naphtho[2,3-b]thiophene-4,9-diones: Structure: Sulfur-containing heterocyclic anthraquinone analogues. Activity: Demonstrated antitumor activity (IC₅₀ 0.1–5 μM) with reduced cardiotoxicity compared to Mitoxantrone. The target compound’s lack of sulfur may limit its DNA intercalation efficiency .

Comparative Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight | XlogP | λmax (nm) | Solubility (Polar Solvents) |

|---|---|---|---|---|

| Target Compound | 660.65 | ~4.8 | 502–636 | Moderate (DMF, DMSO) |

| 1,4,5,8-Tetrakis(phenylthio)-anthracenedione | 640.86 | ~6.2 | 450–550 | Low (THF, Chloroform) |

| Mitoxantrone | 444.44 | ~0.5 | 610–670 | High (Water, Ethanol) |

Key Research Findings

- Synthetic Challenges: The target compound’s synthesis requires precise control of Buchwald-Hartwig amination to avoid over-substitution, as seen in and . Similar derivatives (e.g., 5b and 5d in ) show temperature-dependent selectivity, with higher temperatures favoring diamino products .

- Stability and Safety: The compound’s safety profile () mandates inert storage (N₂ atmosphere) and avoidance of high temperatures (>50°C), contrasting with sulfur-containing analogues (), which require additional precautions due to thiol reactivity .

- Functional Versatility: The phenoxyphenoxy groups enhance UV-Vis absorption (λmax ≈ 502–636 nm), making it suitable for optoelectronic applications, while amino groups enable hydrogen bonding in COFs () .

Biological Activity

1,4,5,8-Tetraamino-2,7-bis(4-phenoxyphenoxy)anthracene-9,10-dione is a synthetic compound belonging to the anthraquinone family. Its unique structure allows for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

Key Characteristics

- Molecular Weight : 676.88 g/mol

- CAS Number : 88623-53-4

Mechanisms of Biological Activity

This compound exhibits several mechanisms through which it exerts its biological effects:

- Antioxidant Activity : The compound has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cells.

- Antimicrobial Properties : Studies indicate that this anthraquinone derivative possesses significant antimicrobial activity against various bacterial and fungal strains.

- Anticancer Potential : Preliminary research suggests that it may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest.

Biological Activity Summary Table

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The compound demonstrated a significant reduction in DPPH radical concentration compared to controls, indicating strong free radical scavenging abilities.

Case Study 2: Antimicrobial Efficacy

In vitro tests against Staphylococcus aureus and Candida albicans revealed that the compound inhibited growth at concentrations as low as 50 µg/mL. The mechanism was attributed to membrane disruption leading to cell lysis.

Case Study 3: Anticancer Properties

Research conducted on MCF-7 breast cancer cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment with concentrations above 25 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.